Direct Anti-HIV Activity: Crotoniazide EC50 11 µg/mL vs. Isoniazid (No Direct Activity)
Crotoniazide (compound 9) exhibits direct anti-HIV activity with an EC50 value of 11 µg/mL against both HIV-1 and HIV-2 strains in cell-based cytopathicity inhibition assays [1]. In contrast, the parent compound isoniazid is a narrow-spectrum antibacterial agent approved only for prevention and treatment of tuberculosis and has no documented direct antiviral activity against HIV [2]. This is a fundamental functional divergence, not merely a difference in potency.
| Evidence Dimension | Anti-HIV-1 and HIV-2 EC50 |
|---|---|
| Target Compound Data | EC50 = 11 µg/mL for HIV-1 and HIV-2 (ROD strain) |
| Comparator Or Baseline | Isoniazid: No direct anti-HIV activity; approved indication is antitubercular only |
| Quantified Difference | Absolute presence of antiviral activity vs. absence |
| Conditions | In vitro cytopathicity assay using HIV-1 and HIV-2 infected cell lines |
Why This Matters
Procurement of Crotoniazide is essential for research targeting HIV directly, whereas isoniazid cannot serve this purpose.
- [1] Judge V, Narasimhan B, Ahuja M, et al. Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Med Chem Res. 2012;21(7):1451-1470. Data also compiled on MedChemExpress and TargetMol product pages. View Source
- [2] NIH Clinical Info. Isoniazid Patient Drug Record. U.S. Department of Health and Human Services. Accessed 2026. View Source
